2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C10H15FN4O and its molecular weight is 226.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interactions
The compound of interest is characterized by a unique molecular structure that enables diverse interactions and applications in scientific research. For instance, studies on similar compounds, such as marbofloxacin, reveal the importance of the piperazine ring and fluoroethyl group in contributing to molecular stability and potential interactions with biological targets. The molecular structure of marbofloxacin exhibits weak C—H⋯F hydrogen bonds, highlighting the potential for hydrogen bonding in related compounds (Jin Shen et al., 2012).
Synthesis and Reactivity
The reactivity and synthesis of compounds containing a dihydropyridazinone core and piperazine functionality have been explored in various studies. For example, reactions involving piperazine-2,5-diones with triethyloxonium fluoroborate demonstrate the potential for creating a cis–trans mixture of dihydropyridazinones, indicating versatile synthetic pathways and reactivity profiles for such compounds (K. W. Blake et al., 1972).
Photostability and Photochemistry
The photochemistry of similar fluoro- and piperazinyl-substituted compounds, like ciprofloxacin, offers insights into the photostability and photo-induced reactions of 2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one. Studies show low-efficiency substitution reactions under irradiation, suggesting potential applications in photochemical studies and the development of light-sensitive therapeutic agents (M. Mella et al., 2001).
Biological Activity and Applications
The exploration of compounds with piperazine and fluoroethyl components extends into biological activity, including antimicrobial and analgesic effects. For instance, research on quinoline-3-carboxylic acid derivatives demonstrates potential antimicrobial applications, highlighting the relevance of similar structures in developing new therapeutic agents (Natesh Rameshkumar et al., 2003). Additionally, the synthesis and evaluation of radiotracers for positron emission tomography imaging of stearoyl-CoA desaturase-1, using compounds with similar structural motifs, underline the potential for diagnostic and research applications in oncology and metabolism (William C. Silvers et al., 2016).
Properties
IUPAC Name |
2-(2-fluoroethyl)-6-piperazin-1-ylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O/c11-3-6-15-10(16)2-1-9(13-15)14-7-4-12-5-8-14/h1-2,12H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKMDFWQGMGSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN(C(=O)C=C2)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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